molecular formula C12H11BrO4 B2789238 Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate CAS No. 91571-13-0

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B2789238
CAS No.: 91571-13-0
M. Wt: 299.12
InChI Key: ODZGMZXRYCIVSH-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H11BrO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate typically involves the bromination of 5-methoxy-1-benzofuran-2-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enhance its versatility in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-3-16-12(14)10-5-7-4-8(15-2)6-9(13)11(7)17-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGMZXRYCIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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